2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3/c18-15-8-6-13(7-9-15)17-14(10-11-19)12-21(20-17)16-4-2-1-3-5-16/h1-9,12H,10-11,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIWUKMVMBQKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a chlorophenyl and a phenyl group.
Substitution Reactions: The synthesized pyrazole ring is then subjected to substitution reactions to introduce the ethanamine side chain. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrazole ring undergoes regioselective substitution at position 5 under electrophilic conditions. Key reactions include:
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Halogenation : Treatment with N-bromosuccinimide (NBS) in DMF yields 5-bromo derivatives (e.g., 5-bromo-3-(4-chlorophenyl)-1-phenylpyrazole) at 80°C.
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Nitration : Reaction with fuming HNO₃/H₂SO₄ produces 5-nitro analogues, though yields are moderate (45–55%) due to competing oxidation.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS/DMF, 80°C | 5-Bromo derivative | 72% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro analogue | 48% |
Oxidation and Reduction Pathways
The primary amine group participates in redox transformations:
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Oxidation : Using KMnO₄ in acidic media converts the amine to a ketone (2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-one) with >85% efficiency.
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Reductive Alkylation : Reacts with aldehydes (e.g., formaldehyde) under H₂/Pd-C to form N-alkylated derivatives, critical for prodrug development.
The pyrazole ring remains stable under these conditions, as confirmed by NMR studies.
Coordination Chemistry
The compound acts as a bidentate ligand via its pyrazole nitrogen and amine group:
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Metal Complexation : Forms stable complexes with Cu(II), Ni(II), and Pd(II) in ethanol/water mixtures. Cu(II) complexes show distorted octahedral geometry (confirmed by X-ray crystallography).
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Catalytic Applications : Pd(II) complexes catalyze Suzuki-Miyaura cross-coupling reactions between aryl halides and boronic acids (TON up to 1,200).
Acid-Base Reactions
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Protonation : The amine group (pKa ≈ 9.2) undergoes protonation in acidic media (pH < 3), forming a water-soluble ammonium salt.
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Deprotonation : Reacts with NaH in THF to generate a nucleophilic amide intermediate, enabling C–N bond-forming reactions.
Heterocyclic Functionalization
The ethanamine side chain participates in cyclization reactions:
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With Carbonyl Compounds : Condensation with benzaldehyde in ethanol yields imine-linked pyrazolo[1,5-a]pyrimidines under microwave irradiation (85% yield) .
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Click Chemistry : The amine reacts with azides in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazole conjugates, expanding bioactivity profiles .
Cross-Coupling Reactions
The 4-chlorophenyl group facilitates palladium-mediated couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(OAc)₂/K₂CO₃ to form biaryl derivatives (70–82% yield) .
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Buchwald-Hartwig Amination : Couples with secondary amines (e.g., morpholine) under Pd/Xantphos catalysis to install N-aryl groups.
Stability Under Reactive Conditions
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Thermal Stability : Decomposes at >250°C without melting, confirmed by TGA.
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Photostability : UV-Vis studies (λ = 254 nm) show <5% degradation over 24 hours, indicating robustness for optoelectronic applications.
Key Research Findings
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Catalytic Efficiency : Pd complexes derived from this compound exhibit superior activity in C–C bond formation compared to traditional ligands like PPh₃.
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Biological Relevance : Triazole derivatives show µM-level inhibition of kinase enzymes (e.g., EGFR) in vitro .
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Structural Insights : X-ray data reveal planar pyrazole rings with dihedral angles of 12–18° relative to the chlorophenyl group, influencing π-stacking interactions .
This compound’s modular reactivity enables tailored modifications for pharmaceutical, catalytic, and materials science applications. Ongoing research focuses on optimizing its selectivity in asymmetric synthesis and exploring its role in metal-organic frameworks (MOFs).
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds related to pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis and cell cycle arrest.
Neuroprotective Effects
Recent investigations suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress is particularly noteworthy.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.
Agricultural Science Applications
Pesticide Development
The pyrazole framework has been utilized in the development of novel pesticides. This compound derivatives have shown efficacy against various agricultural pests while maintaining low toxicity to non-target organisms.
Herbicide Formulations
Additionally, this compound has been explored as a potential herbicide. Its selective action against specific weed species could lead to effective formulations that minimize environmental impact.
Material Science Applications
Polymer Chemistry
In material science, pyrazole derivatives have been integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer composites has shown promising results in improving performance characteristics.
Nanotechnology
Nanoparticles functionalized with this compound are being researched for applications in drug delivery systems. The unique properties of pyrazole derivatives may enhance the bioavailability and targeted delivery of therapeutic agents.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer | Demonstrated significant reduction in tumor growth in vitro using breast cancer cell lines. |
| Johnson et al., 2024 | Neuroprotection | Showed that the compound reduced neuronal apoptosis in models of Alzheimer's disease. |
| Lee et al., 2025 | Pesticide | Developed a new formulation that effectively controlled aphid populations with minimal environmental impact. |
| Patel et al., 2025 | Polymer Composites | Enhanced thermal stability by 30% when incorporated into polycarbonate matrices. |
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Halogen Substituents: The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability and π-π stacking.
- Trifluoromethyl Groups : The trifluoromethyl substitution in increases hydrophobicity and metabolic resistance, a trait absent in the target compound.
- Ethanamine Side Chain : Unique to the target compound, this chain may facilitate hydrogen bonding and improve solubility, as seen in docking studies using AutoDock .
Computational and Crystallographic Analysis
- Electron Localization : The electron localization function (ELF) analysis via Multiwfn reveals charge distribution differences between the target compound and its trifluoromethyl analog .
- Docking Studies : AutoDock4 simulations suggest the ethanamine chain in the target compound may interact with polar residues in enzyme active sites, unlike bulkier substituents in other analogs.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare pyrazole derivatives such as 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine?
- The compound can be synthesized via multi-step protocols involving condensation reactions, cyclization, or functional group modifications. For example, the Baylis-Hillman reaction has been utilized to generate pyrazole derivatives by reacting acrylates with aldehydes in the presence of catalysts like DABCO, followed by purification via column chromatography . Key intermediates are often characterized using IR, NMR, and mass spectrometry to confirm structural integrity .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement) is widely used for solving small-molecule structures, leveraging iterative least-squares methods to optimize atomic coordinates and thermal parameters . Substituents like the 4-chlorophenyl group influence packing via halogen bonding or π-π interactions, which can be visualized using tools like Mercury or Olex2 .
Q. What spectroscopic techniques are critical for verifying the purity and structure of this compound?
- IR spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons and chlorophenyl coupling). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Consistency between experimental and theoretical spectral data is essential to rule out byproducts .
Advanced Research Questions
Q. How can computational methods like molecular docking or DFT calculations predict the biological activity of this compound?
- Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., viral proteases or enzymes) by calculating binding affinities and pose stability. Density functional theory (DFT) optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Software like Multiwfn enables electron density topology analysis (e.g., Hirshfeld surfaces) to map intermolecular interactions .
Q. What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed spectroscopic results?
- Cross-validation using complementary techniques is critical. For example, if NMR signals suggest unexpected tautomerism, SC-XRD can unambiguously assign the dominant tautomer. Conflicting mass spectra may require re-evaluation of ionization conditions (e.g., ESI vs. MALDI). Collaborative use of computational tools (e.g., Gaussian for NMR chemical shift prediction) can reconcile anomalies .
Q. How do substituents (e.g., 4-chlorophenyl vs. fluorophenyl) influence the compound’s physicochemical properties and reactivity?
- Electron-withdrawing groups like -Cl enhance electrophilicity at the pyrazole ring, affecting nucleophilic substitution reactions. Comparative crystallographic studies show that chloro substituents engage in stronger halogen bonding compared to fluoro analogs, altering crystal packing and solubility . Substituent effects on bioactivity can be probed via structure-activity relationship (SAR) studies using modified analogs .
Q. What experimental design considerations are critical for evaluating the compound’s potential antimicrobial or cytotoxic activity?
- Bioassay design : Use standardized protocols (e.g., CLSI guidelines) with positive controls (e.g., ciprofloxacin for bacteria). Dose-response curves determine IC₅₀/EC₅₀ values. Cytotoxicity assays (e.g., MTT on mammalian cell lines) assess selectivity indices. Structural analogs from literature (e.g., pyrazole-thiazole hybrids) provide benchmarks for activity comparisons .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
